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Compound of Interest

Compound Name: JNJ-42153605

Cat. No.: B608222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the formulation and in

vivo evaluation of JNJ-42153605, a potent and selective positive allosteric modulator (PAM) of

the metabotropic glutamate receptor 2 (mGluR2).[1][2] The provided methodologies are based

on preclinical studies investigating its potential antipsychotic and sleep-modulating effects.

Drug Formulation for Animal Administration
JNJ-42153605 is a crystalline solid with limited aqueous solubility.[2] Appropriate formulation is

critical for achieving desired exposure and pharmacological effects in animal models. Two

primary formulation strategies have been successfully employed in preclinical research.

Formulation 1: Hydroxypropyl-β-cyclodextrin-based
Solution
This formulation is suitable for oral (p.o.) and subcutaneous (s.c.) administration and has been

used in studies evaluating the antipsychotic-like activity of JNJ-42153605.

Protocol:

Weigh the required amount of JNJ-42153605 free base.
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Prepare a 10% or 20% (w/v) solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile

water.

Add one molar equivalent of hydrochloric acid (HCl) to the HP-β-CD solution to aid in the

dissolution of the compound.

Slowly add the JNJ-42153605 powder to the acidified HP-β-CD solution while stirring

continuously.

Continue stirring until the compound is fully dissolved. Gentle warming may be applied if

necessary.

Adjust the final volume with the HP-β-CD solution to achieve the desired final concentration.

The solution should be stored at room temperature and protected from light.

Formulation 2: Suspended Solution for Oral and
Intraperitoneal Administration
This formulation provides an alternative for oral (p.o.) and intraperitoneal (i.p.) injections.

Protocol:

Prepare a stock solution of JNJ-42153605 in dimethyl sulfoxide (DMSO). For example, a

16.7 mg/mL stock solution.

To prepare a 1 mL working solution (yielding a final concentration of 1.67 mg/mL), add 100

µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.

Add 50 µL of Tween-80 to the mixture and mix until uniform.

Add 450 µL of saline to the mixture to reach the final volume of 1 mL.

In Vivo Efficacy and Pharmacodynamics
JNJ-42153605 has demonstrated central nervous system activity in various rodent models,

consistent with its mechanism of action as an mGluR2 PAM.
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Antipsychotic-like Activity
JNJ-42153605 has been evaluated in rodent models predictive of antipsychotic efficacy, such

as phencyclidine (PCP)-induced hyperlocomotion and conditioned avoidance response.

Table 1: Effect of JNJ-42153605 on Locomotor Activity in Mice

Animal Model
Administration
Route

Dose (mg/kg) Effect

Spontaneous

Locomotion
s.c. 2.5 - 40

Dose-dependent

inhibition

PCP-induced

Hyperlocomotion
s.c. 5.4 (ED₅₀)

Reversal of

hyperlocomotion[2]

Scopolamine-induced

Hyperlocomotion
s.c. 10 - 40 Inhibition

d-amphetamine-

induced

Hyperlocomotion

s.c. up to 40 No inhibition

Table 2: Effect of JNJ-42153605 on Conditioned Avoidance Response in Rats

Animal Model
Administration
Route

Dose (mg/kg) Effect

Conditioned

Avoidance Response
p.o. 10 - 40 Inhibition of avoidance

Effects on Sleep Architecture
JNJ-42153605 has been shown to modulate sleep patterns in rats, specifically by suppressing

Rapid Eye Movement (REM) sleep, an effect mediated by mGluR2 activation.[1][3]

Table 3: Effect of JNJ-42153605 on REM Sleep in Rats
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Animal Model
Administration
Route

Dose (mg/kg) Effect

Sleep-Wake EEG p.o. 3
Inhibition of REM

sleep[2]

Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the tables above.

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
This model is used to assess the potential antipsychotic activity of a compound by measuring

its ability to reverse the hyperlocomotor effects of the NMDA receptor antagonist, PCP.

Methodology:

Animals: Male mice are individually housed in transparent activity cages.

Acclimation: Allow the mice to acclimate to the cages for at least 30 minutes before drug

administration.

Drug Administration:

Administer JNJ-42153605 (formulated as described in 1.1 or 1.2) via subcutaneous (s.c.)

injection at the desired doses.

Administer the vehicle control to a separate group of animals.

PCP Challenge: 30 minutes after the administration of JNJ-42153605 or vehicle, administer

PCP (e.g., 5 mg/kg, s.c.) to induce hyperlocomotion.

Data Collection: Immediately after the PCP injection, record locomotor activity for a period of

60-90 minutes using an automated activity monitoring system. Parameters to measure

include total distance traveled, horizontal activity, and vertical activity.

Data Analysis: Compare the locomotor activity of the JNJ-42153605-treated groups to the

vehicle-treated, PCP-challenged group. Calculate the dose required to produce a 50%
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reversal of the PCP effect (ED₅₀).

Conditioned Avoidance Response (CAR) in Rats
The CAR test is a well-established behavioral paradigm for screening antipsychotic drugs. It

assesses the ability of a compound to suppress a learned avoidance response without

producing sedation.

Methodology:

Apparatus: Use a shuttle box divided into two compartments with a grid floor capable of

delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is

presented before the unconditioned stimulus (US), the foot shock.

Training:

Place a rat in one compartment of the shuttle box.

Present the CS for a set duration (e.g., 10 seconds).

If the rat moves to the other compartment during the CS presentation (an avoidance

response), the trial is terminated.

If the rat fails to move, the US (foot shock) is delivered concurrently with the CS for a short

period (e.g., 5 seconds). The rat can escape the shock by moving to the other

compartment.

Repeat this process for a set number of trials until the rats reach a stable performance of

avoidance.

Testing:

Administer JNJ-42153605 (formulated as described in 1.1) orally (p.o.) at various doses.

Administer the vehicle control to a separate group of trained rats.

Data Collection: At a specified time after drug administration (e.g., 60 minutes), subject the

rats to a CAR test session. Record the number of avoidance responses and escape failures.
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Data Analysis: Analyze the data to determine if JNJ-42153605 significantly reduces the

number of avoidance responses compared to the vehicle group. A selective effect on

avoidance without an increase in escape failures indicates potential antipsychotic activity.

Signaling Pathway and Experimental Workflow
Diagrams
JNJ-42153605 Mechanism of Action at the mGluR2
Receptor
JNJ-42153605 acts as a positive allosteric modulator of the mGluR2 receptor. mGluR2 is a G-

protein coupled receptor (GPCR) that, when activated, inhibits adenylyl cyclase, leading to a

decrease in intracellular cyclic AMP (cAMP) levels. This modulatory effect on glutamatergic

neurotransmission is believed to underlie its therapeutic potential.
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Caption: mGluR2 Signaling Pathway Modulation by JNJ-42153605.

Experimental Workflow for PCP-Induced
Hyperlocomotion Assay
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The following diagram outlines the key steps in the experimental protocol for assessing the

effect of JNJ-42153605 on PCP-induced hyperlocomotion in mice.
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Caption: Workflow for PCP-Induced Hyperlocomotion Study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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